1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea is a synthetic organic compound It is characterized by its complex molecular structure, which includes cyclohexyl, dichlorophenyl, and urea functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea typically involves multiple steps:
Formation of the Cyclohexyl Group: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dichlorophenyl Group: This can be achieved through electrophilic aromatic substitution reactions.
Urea Formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea linkage.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce specific functional groups within the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, nucleophiles such as amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Potential use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
1-Cyclohexyl-3-(3,4-dichlorophenyl)urea: Lacks the additional propyl and dimethyl-dioxocyclohexylidene groups.
3-(3,4-Dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea: Lacks the cyclohexyl group.
Uniqueness
1-Cyclohexyl-3-(3,4-dichlorophenyl)-1-(3-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}propyl)urea is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
1-cyclohexyl-3-(3,4-dichlorophenyl)-1-[3-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]propyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33Cl2N3O3/c1-25(2)14-22(31)19(23(32)15-25)16-28-11-6-12-30(18-7-4-3-5-8-18)24(33)29-17-9-10-20(26)21(27)13-17/h9-10,13,16,18,31H,3-8,11-12,14-15H2,1-2H3,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUYMLZZBELNQLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCCCN(C2CCCCC2)C(=O)NC3=CC(=C(C=C3)Cl)Cl)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33Cl2N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.